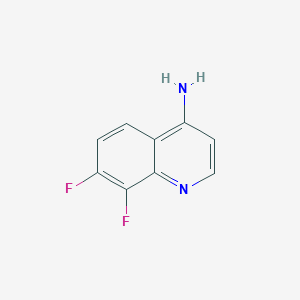

4-Amino-7,8-difluoroquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7,8-difluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXGIJRDZNLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670922 | |

| Record name | 7,8-Difluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-49-0 | |

| Record name | 7,8-Difluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7,8-difluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 7,8 Difluoroquinoline and Its Derivatives

De Novo Synthesis of the 7,8-Difluoroquinoline (B123522) Core

Regioselective Fluorination Techniques for Quinoline (B57606) Systems

Achieving regioselectivity in the fluorination of quinoline systems is a significant challenge due to the electron-deficient nature of the heterocyclic ring. acs.orgrwth-aachen.de Direct fluorination of the quinoline core often leads to a mixture of products. researchgate.net For instance, direct fluorination of quinoline in acidic media can result in substitution at the 5-, 6-, and 8-positions. researchgate.net

However, advancements in catalytic methods have enabled more controlled C-H fluorination. These techniques can provide access to specific isomers that are otherwise difficult to obtain. acs.orgrwth-aachen.de The development of metal-free protocols for remote C-H halogenation of 8-substituted quinolines has also been established, offering a high degree of regioselectivity for C5-halogenation. rsc.org While not direct fluorination, these halogenated intermediates can potentially serve as precursors for subsequent fluorination reactions.

Cyclization reactions are a common and effective method for synthesizing fluorinated quinolines. researchgate.net These methods often start with appropriately fluorinated anilines, which then undergo condensation with a three-carbon component to build the pyridine (B92270) ring of the quinoline system. researchgate.net This approach ensures the fluorine atoms are positioned correctly from the outset.

Electrochemical Approaches to Difluoroquinoline Synthesis

Electrochemical methods represent a greener and often more efficient alternative to traditional chemical synthesis. researchgate.net Anodic oxidation has been successfully employed for the regioselective 5,8-difluorination of quinolines. researchgate.net This method utilizes HF:pyridine as both the reagent and supporting electrolyte in an undivided electrochemical cell, providing moderate to good yields in short reaction times. researchgate.net The application of electrochemistry in the synthesis of fluorinated ZIFs (zeolitic imidazolate frameworks) further highlights the versatility of this technique in organofluorine chemistry. frontiersin.org

Direct Fluorination Protocols and Mechanistic Insights

Direct C-H fluorination is an atom-economical strategy for introducing fluorine atoms into aromatic systems. acs.orgrwth-aachen.de However, for electron-deficient azaarenes like quinoline, this transformation is challenging due to the high energy of the Wheland intermediates formed during electrophilic attack. acs.orgrwth-aachen.de

Recent research has focused on overcoming these challenges. One approach involves a concerted nucleophilic aromatic substitution, which avoids the formation of high-energy Meisenheimer intermediates. rwth-aachen.de Photoredox catalysis has also emerged as a powerful tool for the C-H fluorination of quinoline scaffolds, allowing the reaction to proceed in the presence of a wide range of functional groups. acs.org Mechanistic studies suggest that these reactions can proceed through an electron-transfer-enabled process coupled with fluoride (B91410) attack. rwth-aachen.de The use of reagents like Selectfluor has also been explored for direct C-H fluorination of related heterocyclic systems. rsc.org

Introduction and Modification of the 4-Amino Moiety

Once the 7,8-difluoroquinoline core is established, the next critical step is the introduction of the amino group at the 4-position.

Nucleophilic Aromatic Substitution for Aminoquinoline Formation

The most prevalent method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. nih.govfrontiersin.org This typically involves the reaction of a 4-chloroquinoline (B167314) derivative with an appropriate amine. nih.govfrontiersin.orgnih.gov The carbon at the 4-position is susceptible to nucleophilic attack, leading to the displacement of the chlorine leaving group. nih.gov

The reaction conditions for SNAr can be varied to optimize yields and accommodate different amine nucleophiles. nih.govfrontiersin.org Conventional heating in solvents like alcohol or DMF is common, often at elevated temperatures. nih.govfrontiersin.org The use of bases such as triethylamine (B128534) or carbonates can improve the reaction efficiency. nih.gov For the introduction of anilines, a catalytic amount of a Brønsted or Lewis acid can be beneficial. nih.gov Microwave-assisted synthesis has also been shown to be effective, often leading to shorter reaction times and high yields. nih.govfrontiersin.org

The regioselectivity of the SNAr reaction is a key consideration, especially in di- or poly-substituted quinolines. mdpi.comlassbio.com.br Theoretical calculations, such as DFT, have been used to understand the electronic factors that govern the regioselectivity of nucleophilic attack, confirming the higher susceptibility of the C4-position in many quinoline and quinazoline (B50416) systems. mdpi.comlassbio.com.br

| Nucleophile Type | Conditions | Solvent | Additives | Typical Yields | Reference |

|---|---|---|---|---|---|

| Alkylamines (Primary & Secondary) | Conventional Heating (>120°C, >24h) | Alcohol, DMF, or neat | None or Base (e.g., Triethylamine) | Moderate to Good | nih.gov |

| Anilines | Conventional Heating | Various | Brønsted or Lewis Acid Catalyst | High | nih.gov |

| Various Amines | Microwave (140-180°C, 20-30 min) | DMSO | Base (if needed) | 80-95% | nih.govfrontiersin.org |

| Amino Alcohols | Heating | Neat | None | Variable | scholaris.ca |

Reductive Pathways for Amine Synthesis from Precursors

An alternative to direct amination via SNAr is the reduction of a precursor functional group at the 4-position. A common strategy involves the reduction of a 4-nitroquinoline (B1605747) to the corresponding 4-aminoquinoline (B48711). This transformation can be achieved using a variety of reducing agents.

Another approach is the reduction of a nitrile group. For example, a precursor amine can be synthesized by the reduction of a cyanobenzylbromide derivative with a reducing agent like lithium aluminum hydride (LiAlH4), followed by condensation with the 4,7-dichloroquinoline (B193633) core. plos.orgresearchgate.net

Palladium-catalyzed dehydrogenative aromatization has also been employed for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors and various amines. nih.govfrontiersin.org This method demonstrates good functional group tolerance and provides access to a range of substituted 4-aminoquinolines. nih.govfrontiersin.org

| Precursor | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 4-Nitroquinoline | Nitro Group Reduction | Various reducing agents (e.g., SnCl2, H2/Pd-C) | 4-Aminoquinoline | General Knowledge |

| o-Cyanobenzylbromide | Nitrile Reduction (of a precursor amine) | LiAlH4 | Precursor amine for condensation | plos.orgresearchgate.net |

| 2,3-Dihydroquinolin-4(1H)-one | Dehydrogenative Aromatization | Pd(OAc)2, Cu(OAc)2, 1,10-phenanthroline | 4-Aminoquinoline | nih.govfrontiersin.org |

One-Pot Cyclization and Annulation Strategies for 4-Aminoquinolines

One-pot reactions offer a streamlined approach to complex molecules by combining multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste. For the synthesis of 4-aminoquinolines, several one-pot cyclization and annulation strategies have been developed. These methods typically involve the reaction of a substituted aniline (B41778) with a three-carbon synthon, followed by cyclization and aromatization. nih.gov

A common strategy involves the condensation of an appropriately substituted aniline, in this case, 2,3-difluoroaniline, with a β-ketoester or a similar precursor, followed by an intramolecular cyclization. The reaction is often catalyzed by an acid or a transition metal. For instance, a palladium-catalyzed multicomponent domino reaction has been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines, which could potentially be adapted for the synthesis of 4-Amino-7,8-difluoroquinoline by using a suitable fluorinated aniline precursor. nih.gov Another approach involves the reaction of 2-aminobenzonitriles with ynones, leading to polysubstituted 4-aminoquinolines. nih.gov

Table 1: Examples of One-Pot Syntheses of 4-Aminoquinolines

| Aniline Precursor | Coupling Partner | Catalyst/Conditions | Product Type |

| Substituted anilines | β-ketoesters | Acid or metal catalyst | 4-hydroxyquinolines (precursors to 4-aminoquinolines) |

| 2-Aminobenzonitriles | Ynones | Base-catalyzed | Polysubstituted 4-aminoquinolines |

| Ethynylarylamines | Aryl iodides, CO, Amines | PdCl₂(PPh₃)₂ | 2-Aryl-4-dialkylaminoquinolines |

This table presents generalized one-pot strategies that could be theoretically applied to the synthesis of this compound by selecting the appropriate fluorinated starting materials.

Catalytic Amination and Rearrangement Reactions

Catalytic amination reactions represent a powerful tool for the direct introduction of an amino group onto an aromatic or heteroaromatic ring. While direct C-H amination of the quinoline core at the 4-position is challenging, catalytic methods often proceed through the amination of a pre-functionalized quinoline, such as a 4-haloquinoline. For instance, copper-catalyzed amination of 4-haloquinolines using formamide (B127407) as the amine source has been reported. nih.gov

Palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines also provides a route to 4-aminoquinolines. nih.gov This method could be applicable if a 7,8-difluoro-2,3-dihydroquinolin-4(1H)-one precursor can be synthesized.

Rearrangement reactions, although less common for the direct synthesis of 4-aminoquinolines, can be employed in specific cases. The Hartwig–Buchwald cross-coupling reaction, a palladium-catalyzed process, is a versatile method for forming C-N bonds and could be applied to couple an amine with a 4-halo-7,8-difluoroquinoline. nih.gov

Synthesis of Functionalized this compound Analogs

The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships. This can be achieved by introducing various substituents at different positions of the quinoline ring or on the 4-amino group.

Derivatives with Carboxylic Acid Moieties

The introduction of a carboxylic acid group, often at the 3-position of the quinoline ring, is a common strategy in the development of quinoline-based therapeutic agents. A general method for synthesizing 4-aminoquinoline-3-carboxylates involves the cyclization of an aniline with diethyl ethoxymethylenemalonate (EMME) to form a 4-hydroxyquinoline-3-carboxylate intermediate. This intermediate can then be converted to the corresponding 4-chloro derivative, which subsequently undergoes nucleophilic substitution with an amine to yield the desired 4-aminoquinoline-3-carboxylate. This approach could be adapted for the synthesis of this compound-3-carboxylic acid by starting with 2,3-difluoroaniline.

Synthesis of Alkyl and Aryl Substituted Analogs

Alkyl and aryl substitutions on the 4-amino group or the quinoline ring can be achieved through various synthetic methods. Nucleophilic aromatic substitution (SNAr) on a 4-chloro-7,8-difluoroquinoline (B1463156) with a wide range of primary and secondary alkyl- and arylamines is a straightforward approach to obtain N-substituted analogs. nih.gov Microwave-assisted synthesis has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.gov

For substitutions on the quinoline ring itself, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools. These reactions would require the synthesis of a halo-substituted this compound (e.g., at the 2- or 3-position) which can then be coupled with a variety of boronic acids, alkenes, or terminal alkynes to introduce aryl, vinyl, or alkynyl groups, respectively.

Table 2: General Methods for Alkyl and Aryl Substitution

| Position of Substitution | Method | Reagents |

| 4-Amino group | Nucleophilic Aromatic Substitution | 4-Chloro-7,8-difluoroquinoline, Alkyl/Arylamine |

| Quinoline Ring (e.g., C2, C3) | Suzuki Coupling | Halo-4-amino-7,8-difluoroquinoline, Arylboronic acid, Pd catalyst |

| Quinoline Ring (e.g., C2, C3) | Heck Coupling | Halo-4-amino-7,8-difluoroquinoline, Alkene, Pd catalyst |

| Quinoline Ring (e.g., C2, C3) | Sonogashira Coupling | Halo-4-amino-7,8-difluoroquinoline, Terminal alkyne, Pd/Cu catalyst |

This table outlines general strategies for introducing alkyl and aryl substituents onto the this compound scaffold.

Preparation of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The fusion of an additional heterocyclic ring to the this compound core can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. The synthetic strategy for constructing such fused systems typically involves the use of a bifunctional this compound derivative.

For example, a 3-formyl-4-amino-7,8-difluoroquinoline could serve as a key intermediate. Condensation of the formyl group with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, followed by intramolecular cyclization, could lead to the formation of pyrazolo[3,4-b]quinolines or isoxazolo[5,4-b]quinolines, respectively. Similarly, a 3-amino-4-chloro-7,8-difluoroquinoline could be used to construct fused systems like triazolo[4,5-b]quinolines. The synthesis of pyrazolo[3,4-b]quinoline derivatives has been reported through the reaction of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B1608235) with various reagents, showcasing a potential pathway for creating fused systems. mdpi.com

Another approach involves the reaction of a this compound bearing a suitable ortho-substituent (e.g., a 3-amino or 3-hydroxyl group) with a reagent that can facilitate ring closure. For instance, a 3,4-diamino-7,8-difluoroquinoline could be reacted with a dicarbonyl compound to form a fused pyrazino[2,3-b]quinoline system.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 7,8 Difluoroquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The analysis of 4-Amino-7,8-difluoroquinoline involves the study of ¹H, ¹³C, and ¹⁹F nuclei.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms.

The protons on the quinoline (B57606) ring system will appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The proton at the C2 position is anticipated to be a doublet, coupled to the proton at C3. The proton at C3 will likely appear as a doublet of doublets, coupled to the protons at C2 and C4 (if the amino proton coupling is resolved). The protons on the benzene (B151609) ring portion (C5 and C6) will also show characteristic splitting patterns influenced by the adjacent fluorine atoms. The amino group protons (-NH₂) are expected to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For comparison, in the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the observed proton chemical shifts are in the region of δ 7.0-8.0 ppm for the aromatic protons. dergipark.org.tr Based on established substituent effects, the following table provides predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.2 - 8.4 | d | ~5.0 |

| H-3 | 6.6 - 6.8 | d | ~5.0 |

| H-5 | 7.2 - 7.4 | t | ~8.0 |

| H-6 | 7.0 - 7.2 | dd | ~8.0, ~4.0 |

| NH₂ | 5.0 - 6.0 | br s | - |

The carbons directly bonded to the fluorine atoms (C7 and C8) are expected to show large C-F coupling constants. The carbon bearing the amino group (C4) will be shifted upfield due to the electron-donating nature of the nitrogen. Conversely, the carbons in close proximity to the electronegative fluorine atoms will experience a downfield shift. For instance, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon attached to the amino group appears at approximately 159.8 ppm. dergipark.org.tr

The following table presents the predicted ¹³C NMR chemical shifts, which are derived from computational studies and comparison with analogous structures.

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

|---|---|---|

| C-2 | 150 - 152 | - |

| C-3 | 108 - 110 | - |

| C-4 | 148 - 150 | - |

| C-4a | 122 - 124 | - |

| C-5 | 115 - 117 | d, ~5 |

| C-6 | 120 - 122 | dd, ~15, ~5 |

| C-7 | 145 - 147 | d, ~250 |

| C-8 | 150 - 152 | d, ~250 |

| C-8a | 138 - 140 | d, ~10 |

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 7 and 8. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.

The chemical shifts will be influenced by the electronic environment of the quinoline ring. The coupling between the two fluorine atoms (F-F coupling) and coupling to adjacent protons (H-F coupling) will provide valuable structural information. The chemical shifts for fluorine atoms on an aromatic ring typically appear in the range of -100 to -160 ppm relative to CFCl₃.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| F-7 | -130 to -135 | d | ~20 (F-F) |

| F-8 | -140 to -145 | d | ~20 (F-F) |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations of a compound.

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrational modes include:

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring will result in a series of bands between 1400 and 1650 cm⁻¹.

N-H Bending: The in-plane bending vibration of the amino group is anticipated around 1600-1650 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1200-1350 cm⁻¹.

In a study of the similar compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, N-H stretching modes were observed at 3383 and 3494 cm⁻¹, and the NH₂ deformation band was detected at 1592 cm⁻¹. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | 1620 - 1640 | Strong |

| Aromatic C=C/C=N Stretch | 1500 - 1600 | Strong, Multiple Bands |

| C-N Stretch | 1300 - 1350 | Strong |

| C-F Stretch | 1200 - 1300 | Very Strong, Multiple Bands |

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations.

Key features anticipated in the Raman spectrum include:

Ring Breathing Modes: Symmetric vibrations of the quinoline ring system, which are often strong in Raman spectra, are expected in the fingerprint region (below 1600 cm⁻¹).

C-F Vibrations: While strong in IR, C-F vibrations can also be observed in the Raman spectrum.

Amino Group Vibrations: The vibrations of the amino group will also be present, though typically weaker than in the IR spectrum.

For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, FT-Raman spectra show N-H stretching at 3388 cm⁻¹ and the NH₂ deformation band at 1594 cm⁻¹. nih.gov

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Strong |

| Ring Breathing/Stretching | 1300 - 1600 | Very Strong, Multiple Bands |

| C-N Stretch | 1280 - 1320 | Medium |

| C-F Symmetric Stretch | ~1250 | Medium |

| Ring Deformation | 600 - 800 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy are pivotal techniques for characterizing the photophysical properties of aromatic compounds like this compound. These methods provide insights into the electronic transitions within the molecule.

UV-Vis Absorption Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For a compound such as this compound, the spectrum would be expected to exhibit characteristic absorption bands corresponding to π-π* transitions within the quinoline ring system. The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure and the solvent environment. The substitution with fluorine atoms and the amino group at the 7, 8, and 4 positions, respectively, would influence the electronic distribution and thus the energy of these transitions compared to the parent quinoline molecule.

A hypothetical data table for the UV-Vis absorption of this compound in a specified solvent would resemble the following:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Methanol | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available |

Fluorescence Spectroscopy Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many 4-aminoquinoline (B48711) derivatives are known to be fluorescent. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by the emission maximum (λem) and the fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process. The Stokes shift, the difference in wavelength between the absorption and emission maxima, provides information about the change in geometry of the molecule in the excited state.

A hypothetical data table for the fluorescence properties of this compound would be structured as follows:

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a synthesized compound.

Mass Spectrometry (MS) In a typical mass spectrum of this compound (molar mass: 180.16 g/mol ), one would expect to observe a prominent molecular ion peak ([M]+) or, more commonly in modern instruments using soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion peak ([M+H]+) at an m/z value corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a crucial step in the structural elucidation of a new compound, as it can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, an HRMS measurement would confirm the elemental composition of C9H6F2N2.

A data table summarizing the expected mass spectrometry results would look like this:

| Ionization Mode | Ion Type | Calculated m/z | Measured m/z |

| ESI+ | [M+H]+ | 181.0571 | Data Not Available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal is used to calculate the positions of the atoms in the crystal lattice.

A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. This information is invaluable for understanding the structure-property relationships of the compound.

A typical crystallographic data table for this compound would include the following parameters:

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (Å3) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm3) | Data Not Available |

| R-factor | Data Not Available |

Theoretical and Computational Investigations of 4 Amino 7,8 Difluoroquinoline

Quantum Chemical Calculation Methodologies

The foundation of computational analysis for molecules such as 4-Amino-7,8-difluoroquinoline lies in quantum chemical methods. These methodologies are used to solve the Schrödinger equation, providing detailed information about molecular properties. The choice of method often involves a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. rsc.org It is particularly favored for its balance of accuracy and computational efficiency, making it suitable for studying the ground state properties of medium-sized organic molecules. DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms.

In the context of this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G**, would be employed to predict key structural parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles. For instance, in a study on the related molecule 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT was used to calculate these geometric parameters. researchgate.net Similar calculations for this compound would yield a detailed three-dimensional structure.

Table 1: Predicted Geometrical Parameters for a Representative Aminoquinoline Structure (Calculated via DFT) Note: This data is illustrative, based on typical values for related quinoline (B57606) derivatives, and represents the type of output generated from DFT calculations.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C7-F | 1.358 |

| C8-F | 1.360 | |

| C4-N (amino) | 1.375 | |

| Bond Angle (°) | F-C7-C8 | 119.5 |

| F-C8-C7 | 119.8 | |

| C3-C4-N (amino) | 121.0 | |

| Dihedral Angle (°) | C5-C6-C7-C8 | 0.5 |

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. youtube.com This method is instrumental in predicting the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). Studies on other quinoline derivatives have successfully used TD-DFT to predict their absorption spectra. rsc.orgresearchgate.net These calculations help in understanding how the amino and difluoro substituents influence the electronic transitions within the quinoline scaffold.

Table 2: Predicted Electronic Absorption Properties for a Representative Aminoquinoline (Calculated via TD-DFT) Note: This data is illustrative and based on findings for similar aromatic systems.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.185 | HOMO → LUMO (π→π) |

| S0 → S2 | 298 | 0.350 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 265 | 0.110 | HOMO → LUMO+1 (π→π*) |

Beyond DFT, other methods exist for electronic structure calculations. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), derive results from first principles without experimental parameters. These methods can offer higher accuracy than DFT for certain properties but are significantly more computationally demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. This speed allows for the study of much larger molecular systems, though with a potential reduction in accuracy. The choice between these methods depends on the specific research question and the available computational resources.

Molecular Modeling and Electronic Structure Analysis

Molecular modeling encompasses the use of theoretical and computational methods to represent and simulate the behavior of molecules. For this compound, this involves analyzing its structure, stability, and electronic characteristics to predict its chemical behavior.

Most molecules are not rigid and can exist in multiple spatial arrangements known as conformations. Computational methods can be used to perform a conformational search to identify the different stable conformers and their relative energies. nih.gov For molecules with flexible side chains, this analysis is crucial. While the quinoline ring system of this compound is largely planar, rotation around the C4-NH2 bond and the pyramidalization of the amino group can lead to different conformers.

Computational studies on similar 4-aminoquinoline (B48711) derivatives, such as tebuquine, have focused on exploring the conformational space to identify the most stable, low-energy structures, which are presumed to be the most populated and biologically relevant. acs.org Such an analysis for this compound would involve systematically rotating bonds and calculating the energy of each resulting structure to map out the potential energy surface and identify the global minimum energy conformer.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netajchem-a.com The energy and spatial distribution of these orbitals provide critical insights into the molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. uobaghdad.edu.iqresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

Computational studies on various quinoline derivatives have shown that the distribution of the HOMO and LUMO is typically spread across the aromatic ring system. researchgate.netnih.gov For this compound, the electron-donating amino group would be expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atoms would lower the energies of both the HOMO and LUMO.

Table 3: Predicted Quantum Chemical Descriptors for a Representative Aminoquinoline (Calculated via DFT) Note: This data is illustrative and based on calculations for similar quinoline derivatives.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Chemical Potential (μ) | -4.025 |

| Chemical Hardness (η) | 2.225 |

| Global Electrophilicity Index (ω) | 3.64 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a vital computational tool used to visualize the charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, an MEP analysis would be expected to reveal a negative potential (red and yellow regions) around the nitrogen atom of the amino group and the nitrogen atom within the quinoline ring, indicating these as likely sites for electrophilic attack. Conversely, positive potentials (blue regions) would be anticipated around the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack. The fluorine atoms, being highly electronegative, would also contribute significantly to the electrostatic potential of the molecule. However, without specific computational studies, a precise MEP map and its quantitative values for this compound cannot be provided.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui function analysis is a concept rooted in density functional theory (DFT) that helps in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. This is achieved by analyzing the change in electron density at a particular site when an electron is added to or removed from the molecule. While studies on some halogenated quinoline derivatives have utilized Fukui functions to predict their reactivity, no such analysis has been published for this compound. nih.gov A hypothetical Fukui function analysis would likely pinpoint the nitrogen atom of the amino group and specific carbon atoms in the quinoline ring as the primary sites for electrophilic attack, while other atoms would be identified as preferable for nucleophilic attack. The lack of published research in this area means that a data table detailing the Fukui function values for the individual atoms of this compound cannot be constructed at this time.

Solvation Models and Environmental Effects (e.g., Polarizable Continuum Model Calculations)

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effect of a solvent on a solute molecule. These models can predict changes in the molecule's geometry, electronic properties, and stability in different solvents. For this compound, PCM calculations would be instrumental in understanding its solubility and reactivity in polar and non-polar solvents. Such a study would typically involve calculating the solvation free energy in various solvents to predict its relative solubility. However, there are currently no published studies that have applied PCM or other solvation models to this compound. Therefore, a data table summarizing the solvation energies and other solvent-dependent properties of this compound cannot be provided.

Chemical Reactivity and Transformations of 4 Amino 7,8 Difluoroquinoline

Reactions Involving the 4-Amino Group

The 4-amino group on the quinoline (B57606) ring is a versatile functional group that can undergo a variety of chemical transformations.

Derivatization Reactions for Functional Group Introduction

The primary amino group at the C-4 position is expected to behave as a typical aromatic amine, making it amenable to a range of derivatization reactions. These reactions would allow for the introduction of various functional groups, potentially modulating the compound's chemical and physical properties. Common derivatization reactions for primary aromatic amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Formation of Schiff bases: Condensation with aldehydes or ketones.

These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, in related 4-aminoquinoline (B48711) series, modification of the amino group has been extensively explored to develop new therapeutic agents.

Formation of Nitrogen-Containing Heterocycles

The 4-amino group can serve as a key building block for the synthesis of fused heterocyclic systems. Through cyclization reactions with appropriate bifunctional reagents, new rings can be annulated onto the quinoline core. For example, 4-aminoquinolines are known to react with various reagents to form fused pyrimidines, triazines, or other nitrogen-containing heterocycles. The synthesis of 4-aminoquinoline-pyrimidine and 4-aminoquinoline-triazole hybrids has been reported for other substituted quinolines, suggesting that 4-Amino-7,8-difluoroquinoline could potentially undergo similar transformations. nih.govnih.gov

Reactivity of the Fluorine Substituents

The fluorine atoms at the C-7 and C-8 positions significantly influence the electronic properties of the quinoline ring and are themselves potential sites for chemical modification.

Nucleophilic Aromatic Substitution of Fluorine Atoms

Fluorine atoms on an aromatic ring, particularly when activated by electron-withdrawing groups, can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. In the context of fluoroquinolones, the displacement of a fluorine atom (commonly at C-7) by various amines is a well-established and crucial reaction in the synthesis of many antibacterial agents. It is plausible that one or both fluorine atoms in this compound could be substituted by a range of nucleophiles, including:

N-nucleophiles: Primary and secondary amines, azides.

O-nucleophiles: Alcohols, phenols.

S-nucleophiles: Thiols.

The regioselectivity of such a substitution would depend on the relative activation of the C-7 and C-8 positions by the quinoline nitrogen and the 4-amino group. The presence of an electron-withdrawing nitro group at the C-8 position in other fluoroquinolones has been shown to facilitate nucleophilic substitution at the C-7 position. nih.govresearchgate.net

Influence of Fluorine on Quinoline Ring Activation and Deactivation

The two fluorine atoms at the 7 and 8 positions are expected to have a strong electron-withdrawing effect on the quinoline ring system due to their high electronegativity. This would generally deactivate the benzene (B151609) portion of the quinoline ring towards electrophilic aromatic substitution. Conversely, this electron-withdrawing nature would activate the ring towards nucleophilic attack, as discussed in the context of SNAr reactions. The precise electronic impact would be a combination of the inductive effects of the fluorine atoms and the electronic contributions of the 4-amino group and the quinoline nitrogen.

Transformations of the Quinoline Ring System

Chemical transformations that alter the fundamental quinoline ring structure of this compound are less common but conceivable under specific reaction conditions. Such transformations could involve:

Ring-opening reactions: Under harsh conditions, the heterocyclic pyridine (B92270) ring could potentially be cleaved.

Ring expansion or contraction: Rearrangement reactions could lead to the formation of different heterocyclic systems.

Oxidative or reductive processes: Reactions that alter the aromaticity of the quinoline system.

However, without specific literature precedence for this compound, any discussion on the transformation of its quinoline ring system remains speculative.

Electrophilic and Nucleophilic Reactions on the Quinoline Core

The quinoline nucleus of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the directing effects of the amino and fluoro substituents.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions. firsthope.co.in The presence of the amino group at C4 would generally make this position less susceptible to further nucleophilic attack. However, the fluorine atoms on the benzene ring can be susceptible to nucleophilic aromatic substitution, especially if a strong electron-withdrawing group is present on the ring or if the reaction is facilitated by a suitable catalyst. Most documented nucleophilic aromatic substitution reactions on quinoline systems involve the displacement of a halide at the 4-position to synthesize 4-aminoquinoline derivatives. nih.govfrontiersin.org While direct nucleophilic substitution on the fluorine atoms of this compound has not been extensively reported, it remains a potential avenue for functionalization under specific reaction conditions with strong nucleophiles.

The reactivity of the quinoline core towards nucleophiles is a key aspect in the synthesis of various derivatives. For instance, the synthesis of 4-aminoquinolines often proceeds through the nucleophilic substitution of a 4-chloroquinoline (B167314) precursor. ucsf.edu

| Reaction Type | Predicted Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | C5 position | Activating effect of the C4-amino group. |

| Nucleophilic Aromatic Substitution | C7 and C8 positions | Strong electron-withdrawing nature of fluorine atoms, presence of strong nucleophiles. |

Cyclization and Annulation Reactions for Polycyclic Systems

The 4-amino group and the quinoline scaffold of this compound provide reactive sites for the construction of more complex, polycyclic systems through cyclization and annulation reactions. These reactions are valuable in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

One common strategy involves the reaction of the exocyclic amino group with bifunctional reagents to form a new fused ring. For example, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of a fused pyridinone ring system through a Michael addition followed by intramolecular cyclization. Similarly, reaction with diketones or their equivalents could yield fused pyrazine (B50134) or diazepine (B8756704) rings.

Annulation reactions, which involve the formation of a new ring onto the existing quinoline framework, can also be envisioned. For instance, functionalization of the quinoline ring, followed by an intramolecular cyclization, could lead to the formation of fused polycyclic aromatic systems. While specific examples starting from this compound are not prevalent in the literature, the general principles of heterocyclic synthesis suggest that this molecule is a viable precursor for the construction of a variety of fused systems. The synthesis of fused tetracyclic quinoline derivatives often involves multi-step sequences starting from substituted quinolines. nih.gov

| Reaction Type | Potential Reagents | Resulting Polycyclic System |

| Cyclization | α,β-Unsaturated carbonyls | Fused Pyridinone |

| Cyclization | 1,2-Diketones | Fused Pyrazine |

| Cyclization | 1,3-Diketones | Fused Pyrimidine |

| Annulation | Multi-step synthesis involving functionalization of the quinoline ring | Various fused polycyclic aromatic systems |

Photochemical and Electrochemical Transformations

The presence of the quinoline chromophore and the fluoro substituents suggests that this compound may undergo photochemical and electrochemical transformations.

Photochemical Transformations:

Fluoroquinolones, a class of compounds to which this compound belongs, are known to exhibit photostability concerns. nih.govnih.gov Upon exposure to UV radiation, some fluoroquinolones can undergo degradation. Studies on other fluoroquinolones have shown that substitution at the 8-position can significantly influence their photostability. For instance, an 8-fluoro analog of a particular fluoroquinolone was found to be more susceptible to degradation upon UVA irradiation compared to its 8-methoxy counterpart. nih.gov This suggests that the 8-fluoro substituent in this compound might render the molecule susceptible to photochemical reactions. The specific photochemical degradation pathways could involve defluorination, hydroxylation, or cleavage of the quinoline ring system. However, detailed photostability studies on this compound are required to confirm its specific behavior under irradiation.

Electrochemical Transformations:

| Transformation Type | Potential Outcome | Influencing Factors |

| Photochemical | Degradation, defluorination, ring cleavage | Wavelength and intensity of UV radiation, presence of photosensitizers. |

| Electrochemical | Oxidation of the quinoline ring and/or amino group | Applied potential, pH of the medium, electrode material. |

Applications of 4 Amino 7,8 Difluoroquinoline in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Molecules

Theoretically, 4-Amino-7,8-difluoroquinoline could serve as a valuable building block in the synthesis of more complex molecular architectures. The primary amino group at the 4-position offers a reactive handle for a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation. These reactions would allow for the introduction of diverse side chains, potentially leading to the discovery of novel compounds with unique biological activities.

Table 1: Potential Reactions for the Functionalization of this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkyl-4-amino-7,8-difluoroquinolines |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-aryl-4-amino-7,8-difluoroquinolines |

| Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | N-acyl-4-amino-7,8-difluoroquinolines |

| Sulfonylation | Sulfonyl chloride, Base (e.g., Triethylamine) | N-sulfonyl-4-amino-7,8-difluoroquinolines |

This table presents hypothetical reaction schemes based on the known chemistry of 4-aminoquinolines. Specific conditions for this compound would require experimental optimization.

Scaffold for the Rational Design of New Chemical Entities

The 4-aminoquinoline (B48711) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. The introduction of the 7,8-difluoro substitution pattern could offer a novel scaffold for the rational design of new chemical entities with improved pharmacological profiles.

The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity and selectivity of a drug candidate for its target. Furthermore, the increased metabolic stability often associated with fluorinated compounds could lead to improved pharmacokinetic properties.

In drug design, this compound could be used as a starting point for creating libraries of compounds to be screened against various disease targets. The amino group provides a convenient point for diversification, allowing for the systematic exploration of the structure-activity relationship (SAR) of novel 7,8-difluoro-4-aminoquinoline derivatives.

Development of Chemical Probes and Tags (e.g., Photoaffinity Labels)

Chemical probes are essential tools for studying biological processes. The quinoline (B57606) ring system is known to possess inherent fluorescent properties, which can be modulated by substituent effects. It is plausible that this compound or its derivatives could be developed into novel fluorescent probes. The fluorine atoms may influence the photophysical properties, such as quantum yield and Stokes shift, potentially leading to probes with improved characteristics for biological imaging.

Furthermore, the amino group could be functionalized to incorporate a photoreactive moiety, such as an azide (B81097) or a diazirine, to create photoaffinity labels. These tools are used to identify the binding partners of small molecules within a complex biological system. Upon photoactivation, the probe would covalently bind to its target protein, allowing for its subsequent identification and characterization.

Table 2: Potential Chemical Biology Tools Derived from this compound

| Tool Type | Required Functionalization (Hypothetical) | Potential Application |

| Fluorescent Probe | Attachment of a fluorophore or modulation of inherent fluorescence | Cellular imaging, target engagement assays |

| Photoaffinity Label | Introduction of a photoreactive group (e.g., aryl azide) | Identification of protein targets |

| Biotinylated Probe | Conjugation with biotin | Affinity-based protein purification |

The development of these tools would require significant synthetic effort and biological validation.

Contribution to Novel Reaction Methodologies and Synthetic Strategy Development

While there is no current evidence of this compound contributing to new reaction methodologies, its unique electronic properties could inspire future research in this area. The presence of two fluorine atoms on the benzene (B151609) ring could influence the regioselectivity of electrophilic aromatic substitution reactions or direct metalation reactions, potentially leading to novel synthetic routes for accessing substituted quinolines that are difficult to prepare using existing methods.

The development of efficient and selective methods for the synthesis and functionalization of fluorinated heterocyclic compounds is an active area of research in organic chemistry. As such, this compound could serve as a model substrate for the development and optimization of new synthetic transformations.

Future Research Trajectories for 4 Amino 7,8 Difluoroquinoline Chemistry

Exploration of Unexplored Synthetic Pathways and Green Chemistry Approaches

The synthesis of 4-aminoquinoline (B48711) derivatives has traditionally relied on established methods, often involving the nucleophilic substitution of a 4-chloroquinoline (B167314) precursor with an appropriate amine. nih.govmdpi.com While effective, these methods can require harsh conditions. Future research is poised to move beyond these conventional routes to explore more efficient, versatile, and environmentally benign synthetic strategies.

Novel Synthetic Methodologies: Advanced synthetic pathways, such as palladium-catalyzed multicomponent domino reactions, offer a powerful alternative for constructing the 4-aminoquinoline core. nih.gov These reactions can create complex molecules from simple starting materials in a single step, allowing for the efficient introduction of diverse functional groups at various positions on the quinoline (B57606) ring. nih.gov Another avenue involves the direct C-H amination of a 7,8-difluoroquinoline (B123522) scaffold, a cutting-edge approach that avoids the pre-functionalization required in traditional methods, thereby improving atom economy.

Green Chemistry Integration: The principles of green chemistry are increasingly vital in modern chemical synthesis. ijbpas.com For 4-Amino-7,8-difluoroquinoline, this involves adopting techniques like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The use of ultrasound is another energy-efficient method that has shown promise in the synthesis of related 4-aminoquinolines. nih.gov Furthermore, the development and application of recyclable, solid-supported catalysts could replace hazardous reagents and simplify product purification, aligning with the goals of sustainable chemical production. ijbpas.com

| Synthetic Approach | Key Reagents & Conditions | Potential Advantages |

|---|---|---|

| Conventional SNAr | 4-Chloro-7,8-difluoroquinoline (B1463156), Ammonia/Amines, High Temperature | Well-established, reliable for specific substrates. nih.gov |

| Palladium-Catalyzed Multicomponent Reaction | Substituted Anilines, Alkynes, Carbon Monoxide, Pd Catalyst | High efficiency, rapid generation of molecular diversity. nih.gov |

| Microwave-Assisted Synthesis | Amine nucleophiles, Polar solvent (e.g., DMSO), Microwave irradiation | Drastically reduced reaction times (minutes vs. hours), often higher yields. nih.gov |

| Direct C-H Amination | 7,8-Difluoroquinoline, Aminating Agent, Transition Metal Catalyst | High atom economy, avoids pre-functionalization steps. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. The integration of advanced spectroscopic methods with high-level computational calculations provides a powerful synergy for gaining deep mechanistic insights.

Spectroscopic Characterization: Standard techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry are fundamental for confirming the molecular structure. nih.govmdpi.com In addition, vibrational spectroscopy (FT-IR and FT-Raman) can provide detailed information about functional groups and bond strengths. dergipark.org.tr For instance, the characteristic N-H stretching and bending vibrations of the amino group, along with the strong C-F stretching modes, can be precisely identified and analyzed. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. researchgate.net DFT can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and conformation with high accuracy.

Calculate Vibrational Frequencies: Assist in the definitive assignment of complex FT-IR and Raman spectra. dergipark.org.tr

Predict NMR Chemical Shifts: Aid in the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

Map Electronic Properties: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-deficient regions, thereby predicting sites of reactivity for electrophilic and nucleophilic attack.

By combining these experimental and theoretical approaches, researchers can build a comprehensive model of the molecule's behavior, facilitating a deeper understanding of reaction mechanisms and guiding the design of new chemical transformations.

| Technique | Specific Structural Insights Provided |

|---|---|

| FT-IR / FT-Raman | Identification of functional groups (N-H, C-F) and vibrational modes of the quinoline ring. dergipark.org.trresearchgate.net |

| ¹H & ¹³C NMR | Confirmation of the carbon-hydrogen framework and connectivity. mdpi.com |

| ¹⁹F NMR | Direct observation of the fluorine environments and analysis of C-F coupling. |

| Density Functional Theory (DFT) | Prediction of optimized geometry, electronic structure, and theoretical vibrational frequencies to support experimental assignments. researchgate.net |

Rational Design Principles for Targeted Chemical Transformations

Rational design relies on understanding the structure-activity relationship (SAR) to modify a chemical scaffold for a specific purpose. nih.gov For this compound, the two fluorine atoms and the 4-amino group are key handles for implementing targeted design strategies.

Influence of Difluoro Substitution: The fluorine atoms at the C7 and C8 positions are powerful electron-withdrawing groups. This electronic perturbation has several key consequences:

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the quinoline ring nitrogen. nih.govresearchgate.net This property is critical in medicinal chemistry, as it can influence a drug's ability to cross biological membranes and accumulate in acidic cellular compartments. nih.govresearchgate.net

Activation of the Scaffold: The electron-deficient nature of the quinoline ring can make it more susceptible to certain types of chemical reactions, opening up avenues for further functionalization.

The 4-Amino Group as a Functionalization Point: The amino group at the C4 position is the primary site for derivatization. Rational design principles can be applied to append a wide variety of side chains to this position to tune the molecule's properties. For example, attaching different alkyl or aryl side chains can systematically modify lipophilicity, solubility, and steric profile. nih.gov This approach has been extensively used in the development of 4-aminoquinoline-based antimalarial drugs to overcome drug resistance. nih.govnih.gov The 4-amino-7-chloroquinoline scaffold has been identified as a critical structure for activating the NR4A2 nuclear receptor, suggesting that precise modifications based on this core can lead to targeted therapeutic agents. nih.gov

| Structural Position | Physicochemical Influence | Implication for Rational Design |

|---|---|---|

| C7/C8-Fluorine Atoms | Strong electron-withdrawing effect; lowers the pKa of the quinoline nitrogen. nih.govresearchgate.net | Allows for fine-tuning of basicity to control pharmacokinetic properties and biological uptake. |

| 4-Amino Group | Primary site for nucleophilic reactions and derivatization. | Enables the introduction of diverse functional side chains to modulate solubility, lipophilicity, and biological target affinity. nih.gov |

| Quinoline Ring System | Aromatic, planar scaffold. | Provides a rigid core for the precise spatial orientation of appended functional groups. |

Expanding the Utility of the this compound Scaffold in Synthetic Organic Chemistry

The unique electronic properties conferred by the difluoro substitution make this compound a highly valuable and versatile building block in synthetic organic chemistry. Its utility extends beyond being a mere precursor for bioactive molecules into a "privileged scaffold" for constructing a wide range of complex chemical architectures. frontiersin.org

Versatility in Chemical Reactions: The 4-amino group can participate in a vast array of chemical transformations. It can be readily acylated to form amides, alkylated to produce secondary or tertiary amines, or used in condensation reactions with aldehydes and ketones to form Schiff bases, which can be subsequently reduced. Modern cross-coupling reactions, such as Buchwald-Hartwig amination, could potentially be used to further functionalize the amino group with aryl or heteroaryl substituents, dramatically expanding the accessible chemical space.

Applications in Materials Science and Medicinal Chemistry: The rigid, aromatic nature of the quinoline core, combined with the potential for extensive functionalization, makes this scaffold attractive for applications in materials science, such as the development of novel fluorophores or organic electronics. rsc.org In medicinal chemistry, the scaffold serves as a starting point for creating libraries of diverse compounds for high-throughput screening. nih.gov By systematically modifying the side chain attached to the 4-amino position, chemists can rapidly generate numerous analogues to probe biological systems and identify new lead compounds for drug discovery. researchgate.net

| Reaction Type | Typical Reagents/Conditions | Resulting Structure / Application |

|---|---|---|

| N-Acylation | Acid chlorides, Anhydrides, Base | Amide derivatives; alters electronic properties and hydrogen bonding capability. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-alkylated derivatives; introduces complex side chains. nih.gov |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-arylated derivatives; links the scaffold to other aromatic systems. |

| Condensation Reactions | Dicarbonyl compounds | Formation of new heterocyclic rings fused to the amino group. |

Q & A

Q. What synthetic methodologies are typically employed to prepare 4-Amino-7,8-difluoroquinoline?

The synthesis often involves nucleophilic substitution of a 4-chloroquinoline precursor with amines. For example, 7,8-difluoro-4-chloroquinoline can react with ammonia or protected amines in a polar aprotic solvent (e.g., N-methylpyrrolidone) under reflux, followed by crystallization for purification. This approach mirrors methods used for trifluoromethyl-substituted aminoquinolines, where diamines or monoamines are introduced under controlled conditions .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

Q. What are the primary research applications of this compound in drug discovery?

The compound serves as a scaffold for developing antimicrobial, anticancer, and antiparasitic agents. Modifications at the 4-amino position and fluorine substituents are explored to enhance bioactivity, as seen in fluoroquinolone antibiotics and antitumor quinoxaline derivatives .

Advanced Research Questions

Q. How do substituent modifications at the 4-position influence the biological activity of this compound derivatives?

The 4-amino group is critical for hydrogen bonding with biological targets. For example, replacing methyl with trifluoromethyl groups in analogous quinolines improved metabolic stability and target affinity. Computational docking studies can predict interactions, while in vitro assays (e.g., MIC for antimicrobial activity) validate modifications .

Q. What strategies mitigate regioselectivity challenges during fluorination of the quinoline core?

- Use directing groups (e.g., amino or methoxy) to control fluorine placement.

- Microwave-assisted synthesis with KF·2H2O enhances reaction efficiency and selectivity.

- Protection/deprotection sequences (e.g., acetylation) to prevent unwanted substitutions during fluorination .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Conduct dose-response studies to clarify potency variations.

- Validate assay conditions (e.g., pH, solvent) to ensure reproducibility.

- Compare metabolic stability across cell lines, as differences in cytochrome P450 activity may explain divergent in vivo results .

Q. What reaction optimizations improve yields in large-scale synthesis of this compound?

- Two-phase solvent systems (e.g., water/organic mixtures) to facilitate product precipitation.

- Catalytic additives (e.g., triethylamine) to enhance nucleophilic substitution rates.

- Temperature control (e.g., cooling to 0–5°C post-reaction) to minimize byproducts .

Q. How does the stability of this compound vary under different storage conditions?

- Light-sensitive degradation : Store in amber vials at –20°C.

- Moisture sensitivity : Use desiccants in sealed containers.

- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Methodological Considerations

- Synthetic Design : Prioritize regioselective fluorination using microwave-assisted protocols .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .

- Data Interpretation : Cross-reference NMR shifts and melting points with literature to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.